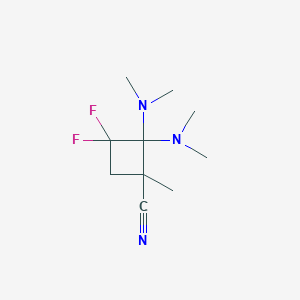
Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, is a synthetic organic compound characterized by its unique cyclobutane ring structure with attached nitrile, dimethylamino, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanecarboxylic acids, while reduction may produce cyclobutanemethanol derivatives.
Scientific Research Applications
Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives with different functional groups, such as:
- Cyclobutanecarbonitrile derivatives with different amino or halogen substitutions.
- Cyclobutanecarboxylic acids and their derivatives.
Uniqueness
What sets Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl- apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both dimethylamino and difluoro groups enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
195391-67-4 |
|---|---|
Molecular Formula |
C10H17F2N3 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H17F2N3/c1-8(7-13)6-9(11,12)10(8,14(2)3)15(4)5/h6H2,1-5H3 |
InChI Key |
AAQPMQDSCJMTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1(N(C)C)N(C)C)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















